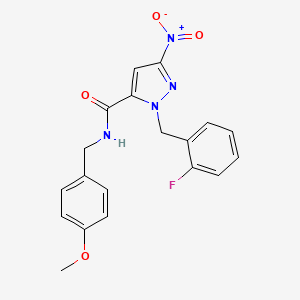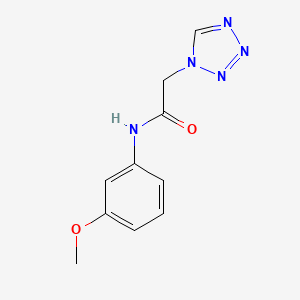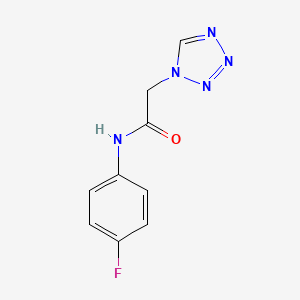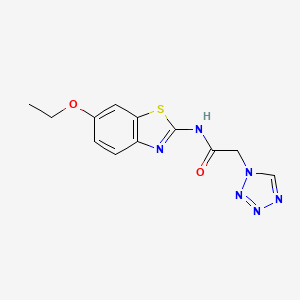![molecular formula C11H10N6OS B4330003 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4330003.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide
Vue d'ensemble
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as CPTA, is a novel chemical compound with potential applications in scientific research.
Mécanisme D'action
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide is a selective inhibitor of PDE4, with a higher affinity for the PDE4D isoform. It binds to the catalytic site of PDE4 and prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and downstream signaling pathways that regulate various cellular processes, such as inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It can suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by immune cells, such as macrophages and T cells. It can also inhibit the activation and proliferation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide in lab experiments include its high selectivity for PDE4, its ability to penetrate cell membranes and reach intracellular targets, and its relatively low toxicity compared to other PDE4 inhibitors. However, the limitations of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide include its high cost and limited availability, as well as the potential for off-target effects and non-specific inhibition of other PDE isoforms.
Orientations Futures
There are several future directions for the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide in scientific research. One potential application is in the development of novel therapeutics for inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is in the investigation of the role of PDE4 in other physiological and pathological processes, such as neurodegeneration, cardiovascular disease, and cancer. Additionally, the optimization of the synthesis method and the development of more potent and selective PDE4 inhibitors based on the structure of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide are also areas of future research.
Conclusion
In summary, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide is a novel chemical compound that has potential applications in scientific research as a selective inhibitor of PDE4. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide has shown promise as a tool for investigating the role of PDE4 in various physiological and pathological processes and may have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.
Applications De Recherche Scientifique
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been primarily used in scientific research as a tool to investigate the role of cyclic nucleotide phosphodiesterases (PDEs) in various physiological and pathological processes. PDEs are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in intracellular signaling pathways. Inhibition of PDEs, particularly PDE4, has been shown to have anti-inflammatory and immunomodulatory effects, making them potential targets for the treatment of inflammatory and autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-4-8-7-2-1-3-9(7)19-11(8)14-10(18)5-17-6-13-15-16-17/h6H,1-3,5H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUUEPNFAYXAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(1H-tetrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-phenyl-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4329921.png)
![2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoethanone](/img/structure/B4329927.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329941.png)
![3-[(4-fluorobenzyl)thio]-5,5,7-trimethyl-5,6-dihydro-2H-1,2,4-triazepine](/img/structure/B4329950.png)
![6-methoxy-2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)thio]-1H-benzimidazole](/img/structure/B4329957.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329976.png)
![5-bromo-3-[(5-nitro-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-indole](/img/structure/B4329987.png)
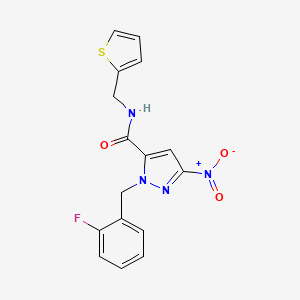
![N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4329995.png)
